molecular formula C16H15N B188660 4,4-diphenylbutanenitrile CAS No. 22156-48-5

4,4-diphenylbutanenitrile

Cat. No. B188660
Key on ui cas rn: 22156-48-5
M. Wt: 221.3 g/mol
InChI Key: JYHNHWMZIXPAEL-UHFFFAOYSA-N
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Patent
US04657897

Procedure details

To a suspension of lithium aluminum hydride (23 g) in ether (1 L) is added a solution of 4,4-diphenylbutyronitrile in dioxane (6.25 L), dropwise, at a rate causing gentle reflux. The reaction is maintained at reflux for one hour, and then a solution of potassium carbonate (200 g) in water (300 mL) is added dropwise with stirring. The mixture is filtered with a 1/1 dioxane/ether wash, and evaporation in vacuo of the filtrate followed by distillation affords the title compound (76 g), bp 145°-150° C. at 0.6 mm. The free amine is generally converted to the hydrobromide salt prior to use.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.25 L
Type
solvent
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([CH:13]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:14][CH2:15][C:16]#[N:17])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>CCOCC.O1CCOCC1.O>[C:18]1([CH:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:14][CH2:15][CH2:16][NH2:17])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCC#N)C1=CC=CC=C1
Name
Quantity
6.25 L
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered with a 1/1 dioxane/ether
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
evaporation in vacuo of the filtrate
DISTILLATION
Type
DISTILLATION
Details
followed by distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCCN)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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